N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide
Description
N2-Ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a synthetic small molecule featuring an indoline core substituted with ethyl and thiophen-2-ylmethyl groups at the N2 and N1 positions, respectively. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) provides rigidity and aromaticity, while the thiophene moiety introduces sulfur-based electronic interactions. This compound is structurally related to pharmacologically active dicarboxamide derivatives, which are often explored for their receptor-binding or enzyme-inhibitory properties .
Properties
IUPAC Name |
2-N-ethyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-18-16(21)15-10-12-6-3-4-8-14(12)20(15)17(22)19-11-13-7-5-9-23-13/h3-9,15H,2,10-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZIFHRGKYLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indoline with ethyl bromoacetate to form an intermediate, which is then reacted with thiophen-2-ylmethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the indoline core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s activity and physicochemical properties are influenced by:
- Core structure : Indoline vs. pyrrolidine or anthracene.
- N1/N2 substituents : Alkyl vs. aryl groups.
- Aromatic systems : Thiophene vs. benzene or anthracene.
Table 1: Structural and Molecular Comparisons
Impact of Substituents on Bioactivity
Pharmacokinetic and ADMET Considerations
- Lipophilicity : BI82854’s higher molecular weight (337.42 vs. 301.36 in the methyl-thiophene analog) correlates with increased lipophilicity, which may improve tissue distribution but reduce aqueous solubility .
Biological Activity
N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.
The synthesis of this compound involves the construction of both indole and thiophene moieties. Various methods can be employed for this synthesis, including:
- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
- Alkylation Reactions : These are used to introduce the ethyl group at the N2 position.
The resulting compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.
This compound exhibits a broad spectrum of biological activities attributed to its indole structure. The following mechanisms have been identified:
- Antiviral Activity : Indole derivatives are known to inhibit viral replication through interference with viral enzymes.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.
- Antimicrobial Activity : The compound demonstrates efficacy against various bacterial strains by disrupting bacterial cell walls.
Biological Activities and Research Findings
Research has highlighted several biological activities associated with this compound:
1. Antiplatelet Activity
A study on indole derivatives indicated that compounds similar to this compound exhibited significant antiplatelet activity. The evaluation was conducted using human platelet-rich plasma (PRP), where IC50 values were determined against arachidonic acid-induced aggregation. The results showed promising activity comparable to standard antiplatelet drugs like indomethacin and acetylsalicylic acid .
2. Antimicrobial Effects
The antimicrobial potential was evaluated against a range of pathogens. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
3. Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines indicated that while the compound exhibits therapeutic potential, it also shows toxicity at higher concentrations. The IC50 values for normal cell lines were above 50 μM, suggesting a need for further optimization to enhance selectivity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole-3-acetic acid | Indole Derivative | Plant growth regulator |
| Thiophene-3-carboxylic acid | Thiophene Derivative | Antimicrobial |
| N-substituted indole hydrazones | Indole Derivative | Antiplatelet |
This compound is unique due to its dual moiety structure that combines the properties of both indole and thiophene, potentially leading to enhanced bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
